molecular formula C8H7ClN2O2 B2949886 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid CAS No. 1240597-79-8

6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid

Cat. No.: B2949886
CAS No.: 1240597-79-8
M. Wt: 198.61
InChI Key: LWCHFHHLCPQQDD-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a chlorine atom at position 6, a cyclopropyl group at position 2, and a carboxylic acid moiety at position 4. According to Enamine Ltd (), its molecular formula is listed as C₈H₄BrClN₂ (MW: 243.49 g/mol, CAS: EN300-398008). The cyclopropyl group introduces steric hindrance and conformational rigidity, while the carboxylic acid enhances solubility and enables salt formation, making it relevant in pharmaceutical and agrochemical applications.

Properties

IUPAC Name

6-chloro-2-cyclopropylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c9-6-3-5(8(12)13)10-7(11-6)4-1-2-4/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCHFHHLCPQQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240597-79-8
Record name 6-chloro-2-cyclopropylpyrimidine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with a suitable carboxylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (NaOH, K2CO3)

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF)

    Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (water, acetone)

Major Products Formed

    Substitution: Derivatives with different substituents at the 6th position

    Reduction: 6-Chloro-2-cyclopropylpyrimidine-4-methanol

    Oxidation: Oxidized derivatives of the cyclopropyl group

Scientific Research Applications

6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibition and as a potential lead compound for drug discovery.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid Cl (6), cyclopropyl (2), COOH (4) C₈H₄BrClN₂* 243.49 Potential agrochemical/pharmaceutical uses
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Cl (5), cyclopropyl (2), OH (6), COOH (4) - - Hydroxyl group enhances H-bonding
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), methyl (6), COOH (4) C₆H₅ClN₂O₂ 188.57 Methyl improves lipophilicity
6-Chloro-4-hydroxypyrimidine Cl (6), OH (4) C₄H₃ClN₂O 130.53 Laboratory/industrial applications
4-Chloro-6-methoxypyrimidin-2-amine–succinic acid Cl (4), methoxy (6), NH₂ (2), co-crystal - - Forms robust H-bonded networks in co-crystals
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid Cl (6), pyridinyl (2), COOH (4) - - Pyridine enables π-π interactions
6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid Cl (6), 2-methoxyethyl (2), COOH (4) C₈H₉ClN₂O₃ 228.62 Methoxyethyl enhances solubility

Note: The molecular formula reported in includes bromine, which conflicts with the compound’s name and requires verification.

Key Differences and Implications

Substituent Position: The chlorine position (e.g., 6 vs. 5 in ) alters electronic distribution. Cyclopropyl vs. Methyl: The cyclopropyl group () introduces ring strain and steric bulk, which may improve metabolic stability compared to methyl ().

Functional Groups :

  • Carboxylic Acid (COOH): Present in all listed compounds, this group enables salt formation and hydrogen bonding, critical for crystallinity and bioavailability.
  • Hydroxyl vs. Methoxy : Hydroxyl groups () increase polarity and H-bonding capacity, while methoxy groups () enhance lipophilicity and membrane permeability.

Biological and Industrial Relevance :

  • Pyrimidine derivatives with cyclopropyl substituents (e.g., ) are explored in antiviral and herbicide development due to their resistance to enzymatic degradation.
  • Co-crystals with succinic acid () demonstrate improved stability and solubility, a strategy applicable to the target compound.

Biological Activity

6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This compound exhibits a unique structure characterized by a cyclopropyl group and a chlorine atom at the 6-position, along with a carboxylic acid functional group at the 4-position. These structural features contribute to its reactivity and biological interactions.

The biological activity of 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, modulating enzyme function. This mechanism is crucial for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Enzyme Inhibition Studies

Recent studies have demonstrated that 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid exhibits significant inhibitory activity against various enzymes, including:

Enzyme IC50 Value (nM) Biological Relevance
EGFR40Cancer therapy target
Her2204Breast cancer treatment
VEGFR280Angiogenesis inhibition
CDK2150Cell cycle regulation

These findings suggest its potential as a lead compound in drug discovery for cancer treatment, particularly as a multi-targeted kinase inhibitor.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit the expression of key inflammatory mediators, such as prostaglandin E2 and inducible nitric oxide synthase (iNOS). Comparative studies show that certain derivatives derived from this compound exhibit anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.

Case Study 1: Anticancer Properties

In a preclinical study involving various cancer cell lines, derivatives synthesized from 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid demonstrated potent cytotoxic effects. The study highlighted the compound's ability to induce apoptosis by increasing pro-apoptotic proteins while downregulating anti-apoptotic factors such as Bcl-2. The results suggest that this compound could serve as a promising candidate for developing new cancer therapies.

Case Study 2: Herbicidal Activity

As an organochlorine herbicide, 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid disrupts plant growth processes by interfering with gene expression related to cell division and elongation. Its efficacy in controlling invasive weed species has been documented in several agricultural studies, showcasing its potential application in agrochemical formulations.

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